molecular formula C21H22N4O4S B2869283 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-21-0

4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2869283
CAS No.: 862809-21-0
M. Wt: 426.49
InChI Key: LVNQULHSRBJLQC-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound of significant interest in antimicrobial research, built on the privileged N-(1,3,4-oxadiazol-2-yl)benzamide scaffold . This structural class is recognized for producing potent agents against multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . Related analogs have demonstrated remarkable minimum inhibitory concentrations (MIC) against clinical isolates and show a low propensity for resistance development, making them valuable tools for investigating novel antibacterial strategies . The mechanism of action for this chemical series is multifaceted. Research on closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides indicates they function as multitargeting antibiotics, influencing several bacterial processes rather than a single pathway . These mechanisms can include the regulation of menaquinone biosynthesis, disruption of essential proteins involved in DNA replication and repair (such as DnaX and LexA), and induction of iron starvation, which collectively contribute to bacterial cell death . Some analogs within this family have also been described as inhibitors of trans-translation, a bacterial ribosome rescue pathway, while others are known to inhibit lipoteichoic acid biosynthesis . This compound is presented for research applications only. It is not intended for diagnostic or therapeutic uses, and it is strictly not for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-25(2)30(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(29-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,3-6H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNQULHSRBJLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula: C20H25N3O4S
  • Molecular Weight: 435.6 g/mol
  • CAS Number: 893124-97-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The dimethylsulfamoyl group is known to enhance the compound's solubility and bioavailability, while the oxadiazole moiety is associated with various pharmacological effects. The tetrahydronaphthalene structure contributes to the compound's lipophilicity, facilitating its ability to penetrate biological membranes.

Biological Activities

  • Antimicrobial Activity
    • Several studies have indicated that compounds containing sulfamoyl groups exhibit antimicrobial properties. The presence of the oxadiazole ring may enhance this activity by disrupting bacterial cell wall synthesis.
  • Anticancer Properties
    • Preliminary investigations suggest that this compound may possess anticancer properties. Research has shown that similar benzamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
  • Anti-inflammatory Effects
    • Some derivatives of benzamide are known to exhibit anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.
  • Neuroprotective Effects
    • There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative disorders such as Alzheimer's disease.

Case Studies

A review of literature reveals several case studies focusing on related compounds:

  • Study on Anticancer Activity: A derivative with a similar structure was tested against various cancer cell lines (e.g., MCF-7, HeLa) and showed IC50 values in the micromolar range, indicating significant cytotoxicity.
  • Neuroprotection Study: In vitro assays demonstrated that a related compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokine levels
NeuroprotectiveDecreased oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, primarily through the 1,3,4-oxadiazole scaffold and substituted aryl/amide groups:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Source
Target Compound - 5,6,7,8-Tetrahydronaphthalen-2-yl (oxadiazole)
- 4-(Dimethylsulfamoyl)benzamide
C₂₂H₂₄N₄O₃S 448.52 N/A
OZE-I (N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide) - Cyclopropanecarboxamide
- No sulfamoyl group
C₁₆H₁₇N₃O₂ 283.32
OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide) - 3,5-Dimethoxyphenyl
- Oxazolidinylsulfonyl group
C₂₂H₂₄N₄O₇S 488.51
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]penta­namide) - 4-Chlorophenyl
- Pentanamide
C₁₃H₁₄ClN₃O₂ 279.72
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - Diethylsulfamoyl
- 2,4-Dimethoxyphenyl
C₂₁H₂₄N₄O₅S 468.51

Physicochemical and Functional Differences

  • Sulfamoyl vs.
  • Aromatic Substitutents : The tetrahydronaphthalene group in the target compound provides a hydrophobic, bicyclic aromatic system, contrasting with OZE-II’s 3,5-dimethoxyphenyl (electron-donating) and OZE-III’s 4-chlorophenyl (electron-withdrawing) groups. These differences influence lipophilicity and electronic properties, affecting bioavailability and target binding .

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